1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine” is a chemical compound with the molecular formula C14H13F4N3 and a molecular weight of 299.27 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13F4N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Photochemistry and Chemical Reactions
- The study of photochemical behavior of fluoroquinolones, including compounds similar to "1-[6-Fluoro-2-(trifluoromethyl)quinolin-4-yl]piperazine," has revealed that irradiation in aqueous solutions can lead to substitution reactions and degradation processes, influenced by environmental conditions such as pH and the presence of specific ions or reagents (Mella, Fasani, & Albini, 2001).
Synthesis and Antibacterial Activity
- Novel fluoroquinolone compounds have been synthesized to enhance their in vitro antibacterial activity, demonstrating the significance of structural modifications at specific positions on the quinolone core. These modifications aim to produce compounds with similar or superior efficacy compared to known antibiotics such as ciprofloxacin (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
Structural Analysis and Molecular Interactions
- The interaction of fluoroquinolones with metal ions has been studied, providing insights into their molecular structures and potential implications for their biochemical activities. For instance, the formation of complexes with magnesium sulfate has been detailed, shedding light on the geometric and electronic properties of these compounds (Turel, Leban, Zupančič, Bukovec, & Gruber, 1996).
Anticancer Activity
- Research has extended into the evaluation of quinoxalinyl-piperazine derivatives, which are structurally related to "this compound," for their anticancer properties. These compounds have shown to inhibit the proliferation of various human cancer cells at nanomolar concentrations, presenting a promising avenue for the development of new therapeutic agents (Lee, Gong, Yoon, Ahn, Jeon, & Kong, 2010).
Radiolabeling for Diagnostic Applications
- The labeling of fluoroquinolones with fluorine-18 has been explored to facilitate pharmacokinetic studies and the imaging of bacterial infections in humans through positron emission tomography. This application underscores the versatility of fluoroquinolone compounds in both therapeutic and diagnostic contexts (Langer, Mitterhauser, Wadsak, Brunner, Müller, Kletter, & Müller, 2003).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFCNMZVVAKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.